molecular formula C23H22N4O3S B3200889 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1019096-07-1

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No.: B3200889
CAS No.: 1019096-07-1
M. Wt: 434.5 g/mol
InChI Key: WQZBFJWSMXXUFU-UHFFFAOYSA-N
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Description

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide (CAS 1019096-07-1) is a synthetic organic compound with a molecular formula of C23H22N4O3S and a molecular weight of 434.51 g/mol . This complex molecule is built on a multi-heterocyclic scaffold, incorporating both a pyrazole ring and a thiazole ring within its structure. Pyrazole derivatives are recognized in medicinal chemistry for their broad spectrum of action and strong efficacy, often serving as metabolically stable bioisosteres for other functional groups . Furthermore, thiazole rings are very important functional groups in medicinal chemistry and are found in ligands for a variety of biological targets; they are used in therapeutic applications including as antibacterial, antiretroviral, and antifungal agents . The specific research applications and mechanism of action for this particular compound are areas of ongoing investigation, as its complex structure suggests potential for significant biochemical interactions. The compound is supplied with a purity of 95% or higher. This product is intended for research and development purposes exclusively and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-7-5-6-8-17(14)22(28)25-21-11-15(2)26-27(21)23-24-18(13-31-23)16-9-10-19(29-3)20(12-16)30-4/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZBFJWSMXXUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Its complex structure includes multiple functional groups that contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure features:

  • A thiazole ring
  • A pyrazole ring
  • A benzamide moiety

Synthesis

The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of the Thiazole Ring : Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
  • Formation of the Pyrazole Ring : Utilizing a hydrazine derivative with a β-keto ester.
  • Final Assembly : Coupling the synthesized rings with the benzamide group to form the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies on related thiazole derivatives have demonstrated their ability to reduce inflammation markers in various models, indicating that this compound may exert similar effects .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in treating infections .

Study 1: Antitumor Activity

A study evaluated the efficacy of thiazole derivatives against various cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values ranging from 10 to 20 µM against breast cancer cells, suggesting significant anticancer potential .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, a related thiazole derivative was shown to reduce edema by 50% compared to control groups. This highlights the potential of this compound in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 10 - 20 µM in breast cancer
Anti-inflammatory50% reduction in edema
AntimicrobialActivity against Gram-positive bacteria

Scientific Research Applications

Chemistry

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Preliminary research suggests it may modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.
  • Anticancer Activity: Investigations into its ability to inhibit cancer cell proliferation have been promising, positioning it as a potential anticancer agent.

Medicine

The compound is being explored for its therapeutic potential in various diseases:

  • Therapeutic Agent Development: Its bioactive properties make it a candidate for drug development targeting specific diseases such as cancer and chronic inflammation.
  • Mechanism of Action Studies: Ongoing research aims to elucidate how it interacts with molecular targets involved in disease pathways.

Industry

In industrial applications, this compound is used in:

  • Material Science: Development of new materials with specific properties through functionalization.
  • Precursor for Functionalized Compounds: Its structure allows for further modifications leading to novel compounds with tailored functionalities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as an anticancer therapeutic agent.

Chemical Reactions Analysis

Thiazole Formation

The thiazole ring is typically synthesized via cyclocondensation of α-halocarbonyl compounds with thioureas or thioamides under basic conditions . For example:

  • A 3,4-dimethoxyphenyl-substituted thiazole can be formed by reacting 1-(3,4-dimethoxyphenyl)-2-bromoacetophenone with a thiourea derivative in the presence of triethylamine .

Pyrazole Assembly

The pyrazole ring is constructed via cyclocondensation of hydrazines with diketones or β-keto esters. For instance:

  • A substituted pyrazole can be synthesized by reacting 3-methyl-1H-pyrazol-5-amine with a diketone intermediate under microwave irradiation .

Amide Coupling

The final benzamide group is introduced via nucleophilic acyl substitution. For example:

  • Coupling 2-methylbenzoyl chloride with the amine-functionalized pyrazole-thiazole intermediate in anhydrous dichloromethane (DCM) using a base like triethylamine .

Amide Hydrolysis

The benzamide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Reference
6M HCl, reflux, 12h2-Methylbenzoic acid + 1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
NaOH (aq), 80°C, 8hSame as above

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group can undergo demethylation with strong Lewis acids:

Reagent Conditions Product Reference
BBr₃ (1.2 equiv)DCM, -78°C → RT, 6h3,4-Dihydroxyphenyl-substituted derivative

Electrophilic Aromatic Substitution

The electron-rich thiazole and pyrazole rings participate in electrophilic substitution:

Reaction Reagents Position Product Reference
NitrationHNO₃/H₂SO₄, 0°CThiazole C-5Nitro-substituted thiazole derivative
BrominationBr₂ in DCM, FeCl₃Pyrazole C-4Bromo-substituted pyrazole derivative

Suzuki-Miyaura Coupling

The thiazole ring’s halogen substituents (if present) enable cross-coupling:

Substrate Catalyst Product Reference
5-Bromo-thiazolePd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl-substituted thiazole

Reductive Amination

The pyrazole’s amine group can react with aldehydes/ketones under reductive conditions:

Substrate Conditions Product Reference
Pyrazole-amine + 4-nitrobenzaldehydeNaBH₃CN, MeOH, RTN-(4-nitrobenzyl)-substituted derivative

Stability and Degradation

  • Photodegradation : The thiazole and pyrazole rings are susceptible to UV-induced cleavage, forming fragmented aromatic amines .

  • Oxidative Stability : The methoxy groups resist oxidation under mild conditions but degrade with strong oxidants like KMnO₄ .

Biological Activity and Derivatives

While not directly studied, analogs with similar scaffolds exhibit:

  • Anticancer Activity : Pyrazole-thiazole hybrids inhibit tubulin polymerization (IC₅₀: 1.7–23.6 μM) .

  • Antimicrobial Effects : Thiazole-linked benzamides show MIC values of 5–10 μM against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazol-2-yl benzamide derivatives, which exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazol-2-yl Benzamide Derivatives

Compound Name Key Substituents Molecular Features Biological Activity (Reported) Reference
Target Compound
N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
3,4-Dimethoxyphenyl (thiazole), 3-methyl (pyrazole), 2-methylbenzamide Enhanced electron-rich aromatic systems due to methoxy groups; moderate lipophilicity Potential kinase inhibition (inferred)
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) 4-Methylpiperazinylmethyl (thiazole), pyridin-3-yl (thiazole), unsubstituted benzamide Increased polarity from piperazine; pyridine enhances hydrogen bonding Antimicrobial (Gram-positive bacteria)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Dichlorobenzamide, morpholinomethyl (thiazole), pyridin-3-yl (thiazole) High electrophilicity from Cl substituents; morpholine improves solubility Antifungal activity
N-(1-(4-(3,4-Difluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide 3,4-Difluorophenyl (thiazole), 3-methyl (pyrazole), 3,4-difluorobenzamide Fluorine atoms enhance metabolic stability and membrane permeability Kinase inhibition (CDK5/p25)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl linker, unsubstituted benzamide Simplified structure lacking heterocyclic core; lower molecular weight Unknown (structural analog for SAR studies)

Key Findings

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to halogenated analogs (e.g., 3,4-dichloro or difluoro derivatives) .
  • Piperazine or morpholine substituents (as in 4g and 4d) improve water solubility but may reduce blood-brain barrier penetration compared to lipophilic methoxy groups .

NMR data for analogs (e.g., 4d–4i) confirm structural integrity through characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl/methoxy groups (δ 2.0–4.0 ppm) .

Pharmacological Potential: The target compound’s pyrazole-thiazole scaffold is structurally distinct from simpler benzamide derivatives (e.g., Rip-B), suggesting superior target selectivity in enzyme inhibition . Fluorinated analogs exhibit higher metabolic stability, but the 3,4-dimethoxy substitution in the target compound may offer a balance between potency and pharmacokinetics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide?

The compound is synthesized via cyclocondensation reactions involving thiazole and pyrazole precursors. Key steps include:

  • Thiazole formation : Reacting 3,4-dimethoxyphenylthioamide with α-haloketones (e.g., chloroacetone) in DMF under basic conditions (K₂CO₃) to form the thiazole core .
  • Pyrazole functionalization : Coupling the thiazole intermediate with 3-methyl-1H-pyrazol-5-amine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Benzamide linkage : Final acylation using 2-methylbenzoyl chloride in anhydrous THF with triethylamine as a base .
    Validation: Purity is confirmed via melting point analysis, IR (C=O stretch ~1650 cm⁻¹), and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

  • Spectroscopy :
    • IR : Identifies carbonyl (amide C=O) and thiazole C-S stretches .
    • NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons; ¹³C NMR confirms the benzamide carbonyl (δ ~168 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C% ±0.3% of theoretical) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₂N₄O₃S at m/z 453.12) .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiazole formation .
  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (pyrazole-thiazole linkage) to reduce side products .
  • Temperature Control : Reflux at 90–110°C for thiazole cyclization minimizes incomplete reactions .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) isolates the target compound with >95% purity .

Advanced: How can structural modifications enhance biological activity? Design principles for SAR studies.

  • Substituent Variation :
    • Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .
    • Introduce halogenated benzamide moieties (e.g., 4-fluorobenzamide) to improve lipophilicity and membrane permeability .
  • Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to assess impact on enzymatic inhibition .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted binding to target proteins (e.g., kinase domains) .

Data Contradictions: How to resolve discrepancies in reported biological activity across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) .
  • Purity Validation : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across independent studies; consider batch-to-batch variability .

Advanced: What computational strategies are used to predict binding modes with biological targets?

  • Docking Protocols :
    • Prepare the protein (PDB ID: e.g., 3ERT) by removing water molecules and adding polar hydrogens .
    • Define the binding site using grid boxes centered on co-crystallized ligands.
    • Score poses using the ChemPLP scoring function in GOLD Suite .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Thr184, hydrophobic contacts with Phe104) .

Advanced: How to troubleshoot low solubility in pharmacological assays?

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies; limit DMSO to <0.1% to avoid cytotoxicity .
  • Prodrug Design : Synthesize phosphate esters (e.g., benzamide-OH → phosphate prodrug) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation) for sustained release .

Methodological: What are best practices for stability testing under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C; analyze degradation via LC-MS at 0, 24, 48 h .
  • Light Sensitivity : Store solutions in amber vials; monitor photodegradation by UV-Vis (λmax shifts >10 nm indicate instability) .
  • Oxidative Stress : Add 0.01% ascorbic acid to buffers to prevent radical-mediated decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

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